molecular formula C18H16BrNO3 B287988 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Katalognummer B287988
Molekulargewicht: 374.2 g/mol
InChI-Schlüssel: WZQBBYZJWVEGAY-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as BMMA, is a chemical compound that has gained significant attention in scientific research due to its potential in cancer treatment. BMMA belongs to the class of cycloheptatrienones and has a unique structure that makes it a promising candidate for cancer therapy.

Wirkmechanismus

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one inhibits the activity of mitochondrial complex I, which is responsible for the generation of ATP in cells. This inhibition leads to the accumulation of reactive oxygen species, which triggers a cascade of events that ultimately leads to cell death. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to inhibit the growth of cancer cells in vivo, making it a potential candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is not fully understood, and more research is needed to optimize its effectiveness. Additionally, the synthesis of this compound is complex and requires several steps, which may limit its use in large-scale experiments.

Zukünftige Richtungen

Future research on 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one could focus on optimizing its effectiveness as a cancer therapy, improving its selectivity towards cancer cells, and exploring its potential in combination with other cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown great potential in cancer therapy and warrants further investigation.

Synthesemethoden

The synthesis of 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves several steps, including the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 4-bromo-2,4,6-cycloheptatrien-1-one in the presence of triethylamine to form the desired product, this compound.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, pancreatic, and lung cancer. This compound works by targeting the mitochondrial complex I, leading to the accumulation of reactive oxygen species and inducing apoptosis in cancer cells.

Eigenschaften

Molekularformel

C18H16BrNO3

Molekulargewicht

374.2 g/mol

IUPAC-Name

4-bromo-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H16BrNO3/c1-20-15-9-8-13(19)11-14(18(15)22)16(21)10-7-12-5-3-4-6-17(12)23-2/h3-11H,1-2H3,(H,20,22)/b10-7+

InChI-Schlüssel

WZQBBYZJWVEGAY-JXMROGBWSA-N

Isomerische SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=CC=C2OC)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=CC=C2OC)Br

Kanonische SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=CC=C2OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.